

An In-depth Technical Guide to Chloro-Methoxy Benzothiazole Derivatives

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Compound of Interest

Compound Name: *3-Chloro-6-methoxy-1,2-benzothiazole*

Cat. No.: *B8698951*

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A Note on Nomenclature: The specific compound "**3-Chloro-6-methoxy-1,2-benzothiazole**" is not readily found in established chemical literature or databases. This may be due to ambiguity in the naming or substitution pattern. This guide will focus on two closely related and synthetically important isomers that align with the user's query: 3-Chloro-1,2-benzisothiazole and 2-Chloro-6-methoxy-1,3-benzothiazole. These compounds are of significant interest in medicinal chemistry and materials science.

Part 1: 3-Chloro-1,2-benzisothiazole

Chemical Identity

- CAS Number: 7716-66-7[1][2]
- IUPAC Name: 3-chloro-1,2-benzothiazole[1][2]

Physicochemical Properties

The key physicochemical properties of 3-Chloro-1,2-benzisothiazole are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₇ H ₄ CINS	[1][2]
Molecular Weight	169.63 g/mol	[1]
Melting Point	39-41 °C	[3]
Boiling Point	80-85 °C at 0.75 Torr	[3]
Appearance	White to orange to green powder/crystal	[4]
Solubility	Soluble in Chloroform, Dichloromethane, and Ethyl Acetate.	[5]

Synthesis Protocol

A common and effective method for the synthesis of 3-Chloro-1,2-benzisothiazole involves the chlorination of 1,2-benzisothiazol-3-one. The rationale behind this approach is the conversion of the ketone group to a more reactive chloro group, which can then serve as a versatile handle for further chemical modifications.

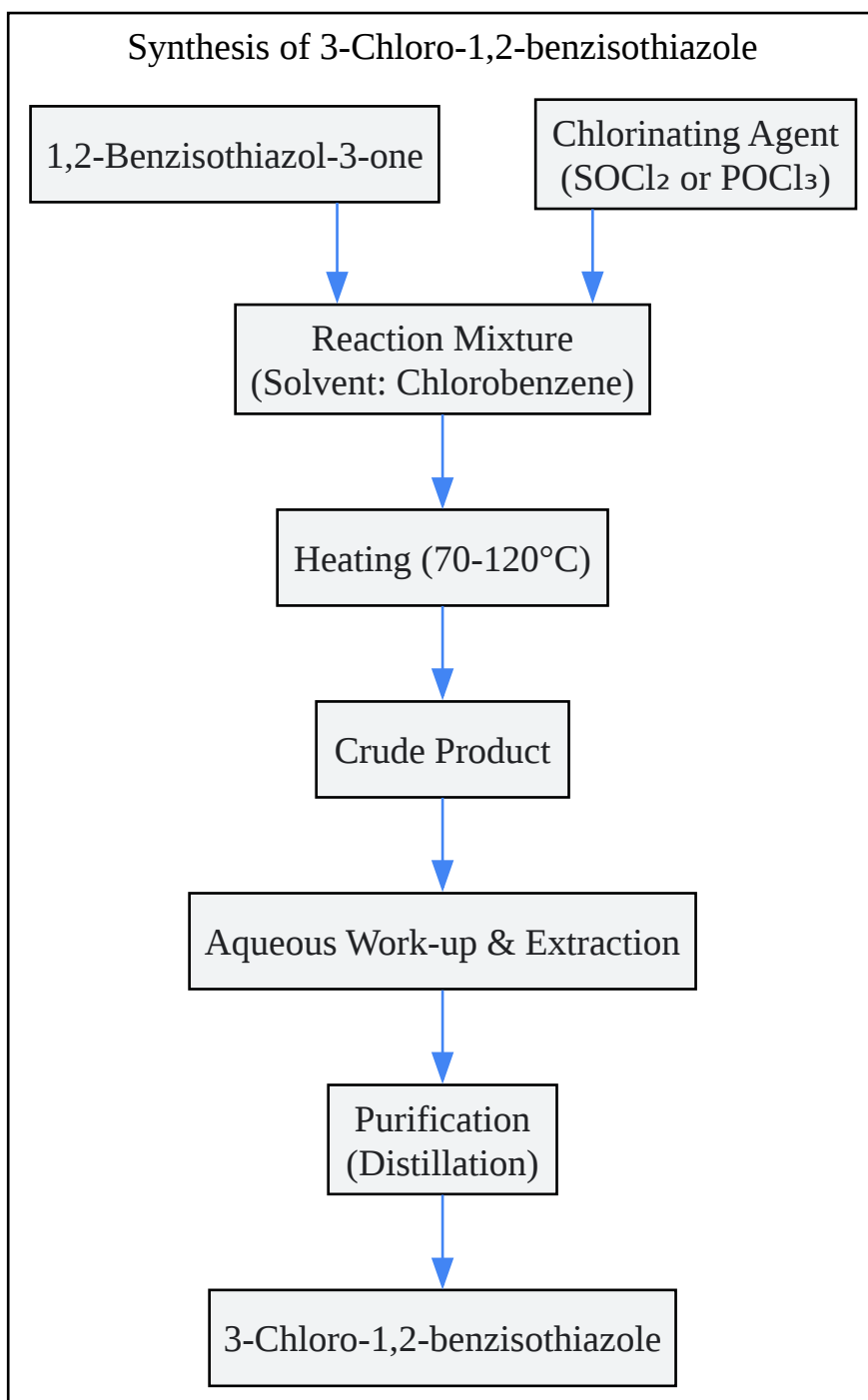
Experimental Protocol:

- **Reaction Setup:** To a 1 L four-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 1,2-benzisothiazol-3-one (0.5 mol), N,N-dimethylformamide (DMF) (0.75 mol), and chlorobenzene (as solvent).[5]
- **Chlorination:** While stirring, maintain the reaction temperature between 70 °C and 80 °C. Slowly add thionyl chloride (SOCl₂) (0.6 mol) dropwise over 1 hour.[5]
- **Alternative Chlorination:** Alternatively, a mixture of 1,2-benzisothiazole-3(2H)-one (5.414 moles) and phosphorus oxychloride (POCl₃) (7.26 moles) can be heated to 120 °C over approximately two hours.[3]
- **Work-up:** After the reaction is complete, the hot solution is carefully poured into water. The mixture is then cooled, and the product is extracted with an organic solvent such as

methylene chloride.[3]

- Purification: The crude product, often a dark oil, is purified by extraction with a non-polar solvent like Skelly B, followed by treatment with activated carbon (Darco G-60) and Celite. The final product can be obtained by evaporation of the solvent and distillation under reduced pressure to yield a crystalline solid.[3]

Workflow Diagram:



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Caption: Synthesis workflow for 3-Chloro-1,2-benzisothiazole.

Applications in Research and Development

3-Chloro-1,2-benzisothiazole is a valuable building block in organic synthesis with diverse applications:

- **Pharmaceutical Intermediate:** It is a key intermediate in the synthesis of the atypical antipsychotic drug Ziprasidone.[5]
- **Agrochemicals:** This compound is utilized in the development of pesticides and fungicides due to its biocidal properties.[6]
- **Material Science:** It is incorporated into polymer formulations to enhance their resistance to degradation and is also used in the formulation of corrosion inhibitors.[6]

Part 2: 2-Chloro-6-methoxy-1,3-benzothiazole

Chemical Identity

- CAS Number: 2605-14-3[7][8]
- IUPAC Name: 2-Chloro-6-methoxy-1,3-benzothiazole[8]

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₈ H ₆ ClNOS	[7][8]
Molecular Weight	199.66 g/mol	[8]
Melting Point	52-56 °C	[8]
Boiling Point	133 °C at 7 mmHg	[8]
Appearance	White to orange to green powder/crystal	[8]
Storage	Under inert gas (Nitrogen or Argon) at 2-8°C	[8]

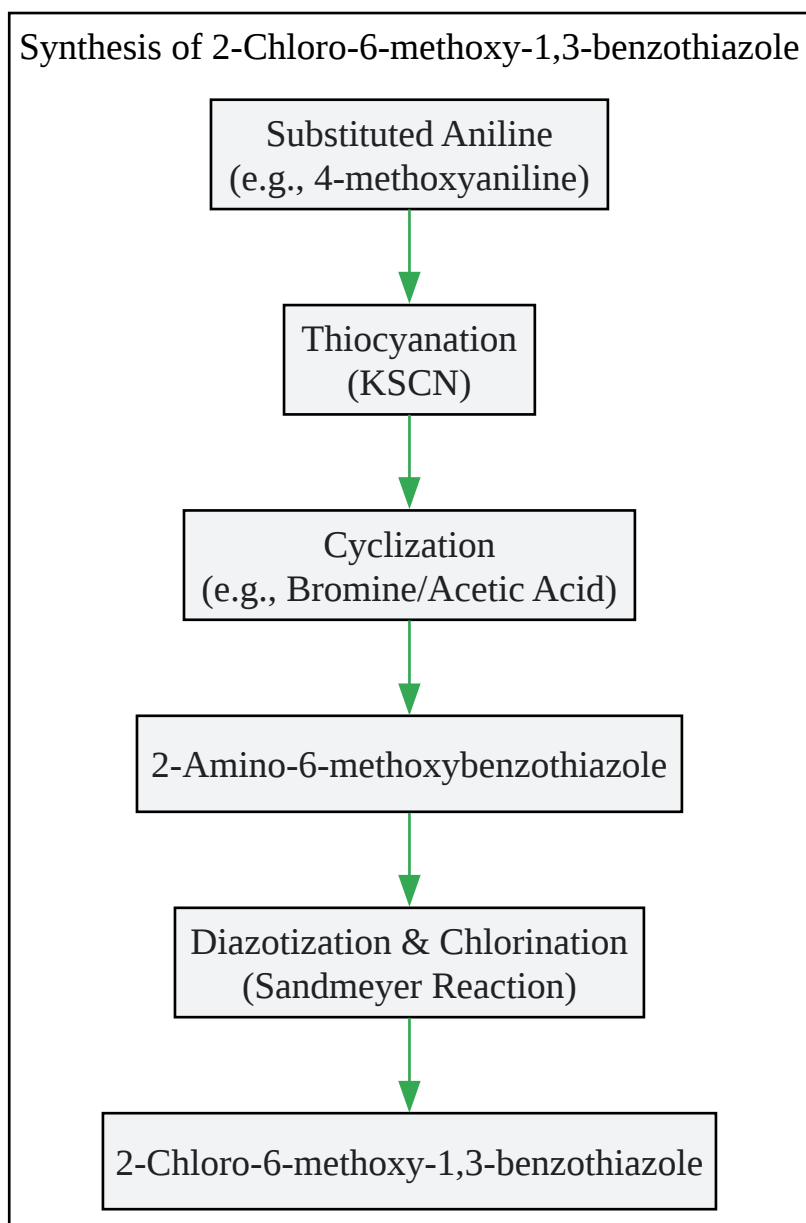
Synthesis Protocol

The synthesis of 2-chloro-6-methoxy-1,3-benzothiazole derivatives often starts from a substituted aniline. The methoxy group at the para-position of the aniline and a halogen at the meta-position are key starting features for achieving the desired substitution pattern on the benzothiazole ring.

Conceptual Synthesis Steps:

- **Starting Material:** The synthesis typically begins with a substituted aniline, such as 3-chloro-4-methoxyaniline.
- **Thiocyanation:** The aniline is reacted with a thiocyanate salt (e.g., potassium thiocyanate) to introduce the sulfur and nitrogen atoms required for the thiazole ring.[9]
- **Cyclization:** The intermediate undergoes cyclization, often facilitated by an oxidizing agent like bromine in glacial acetic acid, to form the benzothiazole ring system.[9]
- **Chlorination at C2:** The 2-amino group on the newly formed benzothiazole can be converted to a chloro group via a Sandmeyer-type reaction or by using other chlorinating agents.

Workflow Diagram:



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Caption: Conceptual synthesis of 2-Chloro-6-methoxy-1,3-benzothiazole.

Role in Drug Discovery

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, and the introduction of chloro and methoxy groups can significantly modulate the pharmacological properties of the molecule.[10][11][12]

- **Anticancer Agents:** Methoxy and chloro-substituted benzothiazoles have shown promising antitumor potential. These substitutions can enhance the anticancer activity of the parent compound.[\[10\]](#)
- **Antibacterial Agents:** Methoxy-substituted benzothiazole derivatives have been synthesized and screened for their antibacterial activity against pathogens like *Pseudomonas aeruginosa*.[\[9\]](#)
- **Modulation of Physicochemical Properties:** The chloro group can enhance membrane permeability and binding affinity, while the methoxy group can improve metabolic stability and solubility. These properties are crucial for developing effective drug candidates.[\[11\]](#)[\[12\]](#)

Part 3: Safety and Handling

For both 3-Chloro-1,2-benzisothiazole and other halogenated benzothiazoles, appropriate safety precautions are essential.

- **Personal Protective Equipment (PPE):** Wear suitable protective clothing, gloves, and eye/face protection. In case of dust formation, use a NIOSH-approved respirator.[\[13\]](#)[\[14\]](#)[\[15\]](#)
- **Handling:** Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[\[13\]](#)
[\[14\]](#)
- **Storage:** Store in a tightly closed container in a cool, dry place away from incompatible substances and sources of ignition.[\[13\]](#)
- **First Aid:**
 - **Skin Contact:** Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[\[4\]](#)
 - **Eye Contact:** Rinse cautiously with water for several minutes. If eye irritation persists, get medical advice.[\[4\]](#)
 - **Inhalation:** Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[\[13\]](#)

- Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[13]

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